![molecular formula C16H20O2 B349319 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan CAS No. 59212-76-9](/img/structure/B349319.png)
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a cyclohexyl group and two furan rings, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan typically involves multiple steps, starting with the preparation of the furan rings and the cyclohexyl group. One common method involves the use of acetylacetone and methanol in the presence of a catalyst such as an acetate or hydrochloride salt . The reaction is carried out under controlled temperature and pressure conditions, followed by purification through distillation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan involves its interaction with specific molecular targets and pathways. The compound can undergo epoxidation and ring-opening reactions, forming reactive intermediates that interact with biological macromolecules . These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-propionyl-furan: A flavoring agent found in sesame seed oil and coffee.
Cyclohexane, 1,1-bis(5-methyl-2-furyl): Another compound with a similar structure but different functional groups.
2-Acetyl-5-methylfuran: Used in flavor and fragrance industries.
Uniqueness
What sets 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan apart is its dual furan rings attached to a cyclohexyl group, providing unique chemical properties and reactivity. This structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFJJSJEFMHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan from 2-methylfuran and cyclohexanone?
A1: The synthesis of 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan using 2-methylfuran and cyclohexanone is significant due to the renewable nature of the starting materials. [] 2-methylfuran can be derived from lignocellulosic biomass, a non-food source, while cyclohexanone can be produced from renewable phenol. This sustainable approach offers an alternative to traditional fossil fuels, contributing to a greener fuel production process. []
Q2: What are the advantages of the new solid acid catalysts used in this synthesis compared to conventional catalysts like Amberlyst resins?
A2: The research highlights the development of novel solid acid catalysts synthesized from bisphenol A, paraformaldehyde, and chlorosulfonic acid. These catalysts demonstrate superior performance in the hydroxylalkylation/alkylation reaction of 2-methylfuran and cyclohexanone compared to conventional Amberlyst resins. [] This enhanced activity stems from their higher acid strength, leading to a near-complete conversion of 2-methylfuran (99%) and a high yield of the desired product, 2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan (98%). [] This improvement translates to a more efficient and cost-effective synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349241.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)
![2-(acetylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349254.png)
![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)
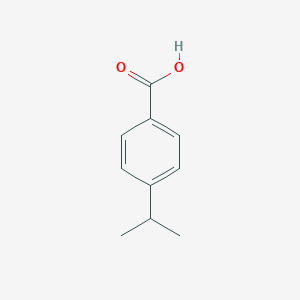

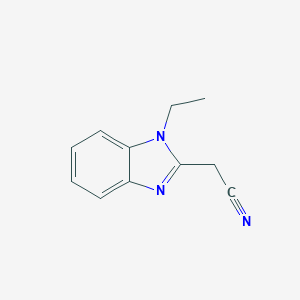
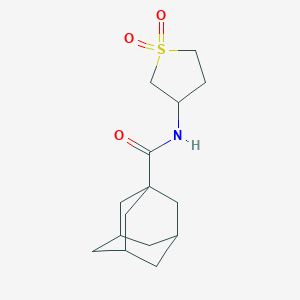
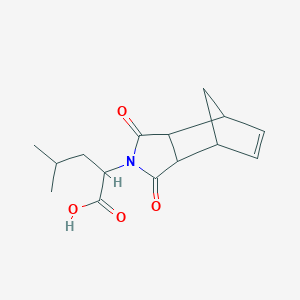
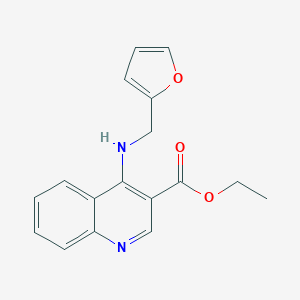
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B349291.png)
![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)
